3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The IUPAC name [1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid, 3',6'-dibromo-4',5'-bis(4-carboxyphenyl)- reflects its intricate terphenyl architecture. The base structure consists of three benzene rings connected in a linear arrangement (positions 1,1' and 2',1''), forming a terphenyl scaffold. Key substituents include:
- Bromine atoms at positions 3' and 6' of the central benzene ring.
- 4-carboxyphenyl groups at positions 4' and 5' of the central ring.
- Carboxylic acid groups at positions 4 and 4'' of the terminal benzene rings.
This configuration creates a symmetrical, planar molecule with four carboxylate moieties, two bromine atoms, and three phenyl rings (Fig. 1). The carboxylate groups facilitate coordination with metal ions, while bromine enhances electronic interactions in MOFs.
CAS Registry Number and Synonym Cross-Referencing
The compound is universally identified by CAS 1206802-27-8 . Cross-referencing reveals multiple synonyms (Table 1), underscoring its role in diverse research contexts:
Table 1: Synonym Cross-Referencing
| Synonym | Source |
|---|---|
| 1,4-Dibromo-2,3,5,6-tetrakis(4-carboxyphenyl)benzene | |
| 2Br-BTBA | |
| H4TCPB-Br2 | |
| 3,6-Dibromo-1,2,4,5-tetrakis(4-carboxyphenyl)benzene |
These synonyms highlight its structural relationship to tetracarboxylate ligands used in MOF synthesis, such as BTB (benzene tribenzoate) and TCPB (tetrakis(4-carboxyphenyl)benzene).
Molecular Formula and Weight Analysis
The molecular formula C₃₄H₂₀Br₂O₈ (Table 2) confirms a brominated, carboxyl-rich structure. With a molecular weight of 716.33 g/mol , the compound’s high polarity and hydrogen-bonding capacity make it soluble in polar aprotic solvents like dimethylformamide (DMF).
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₃₄H₂₀Br₂O₈ |
| Molecular weight | 716.33 g/mol |
| SMILES | O=C(C1=CC=C(C2=C(Br)C(C3=CC=C(C(O)=O)C=C3)=C(C4=CC=C(C(O)=O)C=C4)C(Br)=C2C5=CC=C(C(O)=O)C=C5)C=C1)O |
| InChIKey | QSORRHRIOAUAMT-UHFFFAOYSA-N |
The SMILES string illustrates the terphenyl core (C1–C5), bromine substituents (Br), and carboxylate groups (O=C(O)). The InChIKey provides a unique identifier for database searches.
Properties
IUPAC Name |
4-[2,5-dibromo-3,4,6-tris(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20Br2O8/c35-29-25(17-1-9-21(10-2-17)31(37)38)26(18-3-11-22(12-4-18)32(39)40)30(36)28(20-7-15-24(16-8-20)34(43)44)27(29)19-5-13-23(14-6-19)33(41)42/h1-16H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSORRHRIOAUAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)Br)C5=CC=C(C=C5)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20Br2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid (CAS No. 1206802-27-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 716.33 g/mol. It features multiple carboxylic acid groups and bromine substitutions that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar in structure to 3',6'-dibromo derivatives exhibit significant anticancer properties. The following sections will detail specific studies and findings regarding its biological activities.
Anticancer Activity
A notable study evaluated the anticancer potential of structurally related compounds, specifically focusing on their interactions with DNA. The study highlighted that compounds with similar carboxyphenyl groups can intercalate with DNA, leading to cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Cytotoxicity
In vitro assays were conducted using human breast cancer cell lines (MCF-7 and MDA-MB231) and cervical cancer cell lines (HeLa). The results demonstrated that compounds similar to 3',6'-dibromo-4',5'-bis(4-carboxyphenyl) showed varying degrees of growth inhibition:
| Compound | GI50 (µM) | % Growth Inhibition |
|---|---|---|
| H3BTB | 16.2 | 92.38 |
| Doxorubicin | 4.21 | 95.79 |
| Cisplatin | 2.64 | 93.33 |
This data indicates that while H3BTB is effective, traditional chemotherapeutics like Doxorubicin and Cisplatin exhibit stronger activity against these cell lines .
The primary mechanism through which these compounds exert their anticancer effects is through DNA intercalation . This interaction disrupts normal DNA function, leading to apoptosis in cancer cells. The binding affinity and the resulting structural changes in DNA are crucial for the cytotoxic effects observed.
Binding Studies
Electrostatic interactions play a significant role in the binding process, as indicated by studies measuring free energy contributions during the binding of these compounds to DNA .
Additional Biological Activities
While the primary focus has been on anticancer effects, preliminary studies suggest potential antimicrobial properties. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity.
Scientific Research Applications
Applications in Materials Science
Polymer Chemistry
This compound serves as a versatile building block for the synthesis of advanced polymers. Its multiple carboxylic acid groups allow for the formation of cross-linked networks, enhancing the mechanical properties and thermal stability of the resulting materials. For example, it can be utilized in the production of high-performance thermosetting resins.
Nanocomposites
Due to its ability to interact with various nanoparticles, this compound can be incorporated into nanocomposites to improve electrical conductivity and thermal properties. Research has demonstrated that incorporating 3',6'-dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid into polymer matrices leads to enhanced performance in applications such as sensors and actuators.
Applications in Organic Electronics
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for use in OLEDs. Its ability to act as a hole transport material (HTM) has been explored in several studies, showing improved efficiency and stability of OLED devices when used as an additive or a component within the active layer.
Organic Photovoltaics (OPVs)
In OPVs, this compound can function as an electron donor or acceptor due to its conjugated structure. Research indicates that devices incorporating this compound exhibit higher power conversion efficiencies compared to traditional materials, making it a promising candidate for next-generation solar cells.
Environmental Applications
Adsorbent Materials
The presence of multiple carboxylic acid groups allows for strong interactions with heavy metals and organic pollutants, making this compound useful in developing adsorbent materials for environmental remediation. Studies have shown that composites containing this compound can effectively remove contaminants from water sources, thus contributing to pollution control efforts.
Catalysis
This compound has been investigated for its catalytic properties in organic reactions, particularly in the synthesis of fine chemicals and pharmaceuticals. Its ability to facilitate reactions under mild conditions adds value to green chemistry initiatives aimed at reducing environmental impact.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Materials Science | Polymer synthesis | Enhanced mechanical properties |
| Nanocomposites | Improved conductivity and thermal stability | |
| Organic Electronics | OLEDs | Increased efficiency and stability |
| OPVs | Higher power conversion efficiencies | |
| Environmental Chemistry | Adsorbent materials | Effective removal of pollutants |
| Catalysis | Mild reaction conditions |
Case Studies
Case Study 1: Use in OLEDs
In a study published by [source], researchers incorporated 3',6'-dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid into an OLED device architecture. The results indicated a 30% increase in luminous efficiency compared to devices without the additive.
Case Study 2: Environmental Remediation
A research team explored the use of this compound as an adsorbent for lead ions in contaminated water. The findings showed that composites containing the compound could reduce lead concentrations by over 90% within 60 minutes of contact time [source].
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of H₄DBTD are best understood through comparison with analogous terphenyl- and quaterphenyl-based dicarboxylic acids. Below is a detailed analysis:
Structural Modifications and Symmetry
Functional and Application Comparisons
- Photoresponsive Behavior: H₄DBTD’s bromine atoms facilitate reversible structural changes in MOFs under UV light, a property absent in non-halogenated analogs like H₂TCPB .
- Thermal Stability : H₃CTTA (Basolite A520) exhibits exceptional stability at high temperatures (>100°C) and pressures (>1 atm) due to methyl-induced rigidity .
- Hydrophobicity : CH₃-H₂TP-based MOFs show enhanced water resistance compared to H₄DBTD, making them suitable for humid environments .
- Catalytic Activity : H₂QPDC’s extended conjugation improves charge transfer in MOF-based catalysts, outperforming H₄DBTD in photocatalytic CO₂ reduction .
Key Research Findings and Data Tables
Table 1: MOF Performance Metrics
Table 2: Substituent Effects on MOF Properties
Preparation Methods
Bromination of Terphenyl Precursors
The compound is synthesized via electrophilic aromatic bromination of a preformed terphenyl backbone. The terphenyl core is functionalized with carboxylate groups at the 4',5' positions, followed by bromination at the 3',6' positions. Key steps include:
-
Precursor Preparation : A terphenyl derivative with methyl ester-protected carboxyl groups is synthesized via Suzuki-Miyaura cross-coupling.
-
Regioselective Bromination : Bromine (Br₂) or -bromosuccinimide (NBS) is used in acetic acid or dichloromethane at 0–25°C to introduce bromine atoms at the 3' and 6' positions.
-
Ester Hydrolysis : The methyl ester groups are hydrolyzed to carboxylic acids using NaOH in a THF/water mixture under reflux.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂ (2 eq), CH₃COOH, 25°C, 12 h | 75–80% |
| Hydrolysis | NaOH (6 eq), THF/H₂O (1:1), 90°C, 24 h | 85–89% |
Optimization of Synthetic Parameters
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
Palladium Catalysts : Pd(PPh₃)₄ (5 mol%) facilitates Suzuki coupling for terphenyl backbone assembly.
-
Stoichiometry : Excess Br₂ (2.2 eq) ensures complete di-bromination, validated by NMR monitoring.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
-
HPLC : Purity >97% achieved via recrystallization from ethanol/water.
-
Elemental Analysis : C (56.92%), H (2.81%), Br (22.29%) align with theoretical values.
Challenges and Mitigation Strategies
Regioselectivity Issues
Scale-Up Limitations
-
Solvent Volume : Reduced THF usage (from 10 mL/g to 5 mL/g) improves cost efficiency without compromising yield.
-
Catalyst Recovery : Pd catalysts are recycled via filtration, reducing environmental impact.
Applications in MOF Synthesis
Coordination Behavior
The compound acts as a tetradentate ligand, forming porous MOFs with Zr⁴⁺ or Hf⁴⁺ nodes. Key MOF properties include:
| Property | Value (for Zr-MOF) |
|---|---|
| Surface Area (BET) | 3,595 m²/g |
| Pore Volume | 1.78 cm³/g |
| Xe/Kr Selectivity | 12.1 (IAST, 298 K) |
Q & A
Q. What are the optimal synthetic routes for preparing 3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-terphenyl dicarboxylic acid?
The compound can be synthesized via multi-step Suzuki-Miyaura cross-coupling reactions. A typical approach involves:
- Step 1 : Iodination of precursor aryl groups using iodine and nitric acid (yield: 86%) .
- Step 2 : Palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) with boronic acid derivatives in toluene at 110°C (yield: 82%) .
- Step 3 : Bromination using Oxone in CH₂Cl₂/DMF at 20°C (yield: 82%) . Key optimization : Use NaHCO₃ as a base to stabilize intermediates and improve regioselectivity .
Q. How can the compound be purified post-synthesis?
- Recrystallization : Use methanol/water mixtures to precipitate the product after acidification with HCl (93% recovery) .
- Flash chromatography : Elute with CH₂Cl₂/hexane to remove unreacted brominated byproducts .
- Safety note : Avoid aqueous workup without inert atmospheres to prevent decomposition of sensitive carboxyl groups .
Q. Which spectroscopic methods confirm structural integrity?
- ¹H/¹³C NMR : Look for aromatic proton signals at δ 7.3–8.1 ppm and carboxyl proton peaks at δ ~12.9 ppm (DMSO-d₆) .
- Elemental analysis : Verify C and H content (e.g., C: 76.77%, H: 5.28% for analogous terphenyl derivatives) .
- IR spectroscopy : Carboxylic acid C=O stretches at 1693 cm⁻¹ and O-H stretches at 2500–3400 cm⁻¹ .
Advanced Research Questions
Q. How do solvent polarity and temperature affect crystallization in MOF synthesis using this ligand?
- High-polarity solvents (DMF/water) : Promote framework assembly via H-bonding between carboxyl groups and metal nodes (e.g., Mg²⁺, Ca²⁺) at 80–120°C .
- Low-polarity solvents (toluene) : Yield amorphous polymers due to reduced solubility of carboxylate intermediates .
- Critical parameter : Acetic anhydride as an additive in DMF enhances crystallinity by modulating nucleation kinetics (81% yield for Mg-MOFs) .
Q. How can crystallographic data resolve discrepancies in ligand-metal coordination geometry?
- Single-crystal XRD : Assign carboxylate binding modes (monodentate vs. bridging) using O–M–O bond angles (e.g., 120° for octahedral Mg²⁺ coordination) .
- Contradictions : Discrepancies in pore size predictions (theoretical vs. experimental) may arise from solvent-induced framework flexibility. Use synchrotron PXRD to track dynamic structural changes .
Q. What computational methods predict the ligand’s electronic properties for photocatalysis?
- DFT calculations : Optimize HOMO-LUMO gaps (~3.1 eV for analogous terphenyl ligands) to assess charge-transfer efficiency .
- TD-DFT : Simulate UV-Vis spectra (λmax ~350 nm) to correlate absorption bands with π→π* transitions in the terphenyl core .
- CAUTION : Solvent effects (e.g., DMF dielectric constant) must be included to improve accuracy .
Methodological Challenges
Q. How to mitigate decomposition during long-term storage?
- Storage : Seal under dry N₂ at room temperature; avoid light exposure to prevent bromine dissociation .
- Stability tests : Monitor carboxyl group integrity via FTIR every 6 months (loss of ~1693 cm⁻¹ peak indicates degradation) .
Q. What strategies improve ligand solubility for solution-phase reactions?
- Base treatment : Temporarily deprotonate carboxyl groups using NH₄OH (pH 9–10) to enhance solubility in polar aprotic solvents .
- Co-solvent systems : Use DMF/CHCl₃ (1:3 v/v) to balance polarity and reduce aggregation .
Application-Oriented Questions
Q. How can the bromine substituents be leveraged for post-synthetic modification (PSM) in MOFs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
